molecular formula C15H28N2 B13639916 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13639916
M. Wt: 236.40 g/mol
InChI Key: JIZBCZYYARKEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a piperidine ring and an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous synthesis of the compound under controlled conditions, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as signal transduction and gene expression . Detailed studies on its binding interactions and effects on cellular pathways are essential for understanding its therapeutic potential.

Comparison with Similar Compounds

3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine and azabicyclo octane frameworks, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

3-[2-(3-methylpiperidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C15H28N2/c1-12-3-2-7-17(11-12)8-6-13-9-14-4-5-15(10-13)16-14/h12-16H,2-11H2,1H3

InChI Key

JIZBCZYYARKEPO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCC2CC3CCC(C2)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.